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Introduction

The G280-9 peptide is a key molecule in the field of cancer immunotherapy, particularly in the
development of therapeutic vaccines for melanoma. This technical guide provides an in-depth
overview of the origin, characteristics, and immunological applications of the G280-9 peptide
and its derivatives. We will delve into the experimental protocols used for its identification and
evaluation, present quantitative data on its activity, and illustrate the critical biological pathways
in which it is involved.

Origin and Identification of the G280-9 Peptide

The G280-9 peptide is a naturally occurring, nine-amino-acid epitope derived from the gp100
protein (also known as Pmell7), a lineage-specific differentiation antigen expressed in normal
melanocytes and malignant melanoma cells.[1] The identification of gp100 as a tumor-
associated antigen recognized by cytotoxic T lymphocytes (CTLs) paved the way for the
discovery of specific peptide epitopes that could be harnessed for targeted cancer therapy.

The G280-9 peptide corresponds to amino acids 280-288 of the gp100 protein and has the
sequence YLEPGPVTA.[2] It is a major histocompatibility complex (MHC) class I-restricted
epitope, specifically presented by the HLA-A*0201 allele, which is prevalent in a significant
portion of the human population.[2] The identification of G280-9 was a result of screening
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gp100 for peptides containing HLA-A2 binding motifs and subsequent confirmation of their
recognition by melanoma-specific CTLs.[2]

The G280-9V Variant

To enhance the immunogenicity of the native G280-9 peptide, a modified version known as
G280-9V was developed. In this variant, the valine at position 9 is a modification from the
native sequence. This alteration has been shown to increase the binding affinity of the peptide
to the HLA-A*0201 molecule, leading to a more robust activation of gp100-specific CD8+ T
cells.

Mechanism of Action: The Antigen Presentation
Pathway

The therapeutic effect of the G280-9 peptide is mediated through the cellular immune system,
specifically via the activation of cytotoxic T lymphocytes. The process begins with the
introduction of the G280-9 peptide, often loaded onto antigen-presenting cells (APCs) like
dendritic cells (DCs), into the body. These APCs process the peptide and present it on their
surface via HLA-A*0201 molecules. This peptide-MHC complex is then recognized by the T-cell
receptor (TCR) on naive CD8+ T cells, initiating their activation, proliferation, and differentiation
into effector CTLs. These CTLs can then recognize and kill melanoma cells that naturally
present the endogenous G280-9 peptide on their surface.
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Caption: G280-9 peptide antigen presentation and CTL activation pathway.
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Quantitative Data Summary

The following tables summarize key quantitative data related to the G280-9 peptide and its use
in clinical trials.

Table 1: HLA-A*0201 Binding Affinity of gp100-derived
Peptides

. L Binding
Peptide Sequence Modification IC50 (nM) L
Affinity
G280-9 YLEPGPVTA Native ~500 Intermediate
G209-217 ITDQVPFSV Native >500 Intermediate
G209-2M IMDQVPEFSV Modified <500 High
MART-1 (27-35) AAGIGILTV Native ~200 Intermediate

Note: IC50 values are approximate and can vary between studies. Lower IC50 values indicate
higher binding affinity.[2][3]

Table 2: Clinical Trial Outcomes for gp100 Peptide
Vaccines in Advanced Melanoma
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Median .
o . Median
Objective Progressio
Number of Overall
Treatment ) Response n-Free . Reference
Patients ) Survival
Rate (%) Survival
(months)
(months)
gp100
peptide
, 92 16 2.2 17.8 [4][5]
vaccine + IL-
2
IL-2 alone 93 6 1.6 11.1 [4][5]
G280-9V
pulsed 17 (Partial
N 12 Not Reported  37.6
Dendritic Response)
Cells
) Not the
G280 peptide ] 75% at 4.7
] 22 primary Not Reported [6]

+ Adjuvant ] years

endpoint

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the
G280-9 peptide.

Solid-Phase Peptide Synthesis (SPPS) and Purification

Obijective: To synthesize and purify the G280-9 (YLEPGPVTA) peptide.
Methodology:

e Synthesis: The peptide is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl)
solid-phase peptide synthesis protocol on a peptide synthesizer.

e Resin: Rink amide resin is typically used to obtain a C-terminally amidated peptide.
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Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing
peptide chain. Activation of the amino acids is achieved using a coupling reagent such as
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the
presence of a base like N,N-diisopropylethylamine (DIEA).

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the
growing peptide chain after each coupling step using a solution of piperidine in
dimethylformamide (DMF).

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically
containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to
prevent side reactions.

Purification: The crude peptide is purified by reversed-phase high-performance liquid
chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing
0.1% TFA.[7][8]

Analysis: The purity and identity of the final peptide product are confirmed by analytical RP-
HPLC and mass spectrometry.
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and Purification.
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Generation of Peptide-Pulsed Dendritic Cells (DCs)

Objective: To prepare G280-9 peptide-loaded dendritic cells for use as a cancer vaccine.
Methodology:

e Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a
patient's blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified
from the PBMCs by plastic adherence.[9]

» DC Differentiation: The adherent monocytes are cultured for 5-7 days in RPMI-1640 medium
supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and
interleukin-4 (IL-4) to induce their differentiation into immature DCs.[9][10]

o DC Maturation: The immature DCs are matured by adding a cytokine cocktail (e.g., TNF-a,
IL-18, IL-6, and PGE2) to the culture medium for an additional 24-48 hours.

o Peptide Pulsing: The mature DCs are harvested and incubated with the G280-9 or G280-9V
peptide at a concentration of 10-100 pug/mL for 2-4 hours at 37°C to allow for peptide binding
to HLA-A*0201 molecules on the DC surface.

e Washing and Formulation: The peptide-pulsed DCs are washed to remove excess peptide
and then formulated in a sterile saline solution for administration to the patient.

IFN-y ELISPOT Assay

Objective: To quantify the frequency of G280-9-specific, IFN-y-secreting T cells in a patient's
blood.

Methodology:

o Plate Coating: A 96-well ELISPOT plate is coated with an anti-human IFN-y capture antibody
and incubated overnight at 4°C.

o Cell Plating: PBMCs isolated from the patient are added to the wells of the ELISPOT plate.

o Stimulation: The cells are stimulated with the G280-9 peptide (typically at 10 pg/mL). A
negative control (no peptide) and a positive control (a mitogen like phytohemagglutinin) are
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included.

Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for
cytokine secretion.

Detection: The cells are washed away, and a biotinylated anti-human IFN-y detection
antibody is added to the wells, followed by a streptavidin-alkaline phosphatase (ALP)
conjugate.

Spot Development: A substrate for ALP (e.g., BCIP/NBT) is added, which forms a colored
precipitate at the site of IFN-y secretion, creating a "spot".

Analysis: The spots are counted using an automated ELISPOT reader. Each spot represents
a single IFN-y-secreting cell.

Chromium-51 (**Cr) Release Assay

Objective: To measure the cytotoxic activity of G280-9-specific CTLs against melanoma cells.

Methodology:

Target Cell Labeling: HLA-A*0201-positive melanoma cells (target cells) are labeled with
radioactive >1Cr by incubating them with Naz>1CrQOa.

Effector Cell Preparation: Effector cells (CTLs) are generated from the patient's PBMCs by in
vitro stimulation with the G280-9 peptide.

Co-culture: The >1Cr-labeled target cells are co-cultured with the effector cells at various
effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours.

Supernatant Collection: The plate is centrifuged, and the supernatant from each well is
collected.

Radioactivity Measurement: The amount of >1Cr released into the supernatant is measured
using a gamma counter.

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: %
Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -
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Spontaneous Release)] x 100
o Experimental Release: >1Cr released from target cells co-cultured with effector cells.
o Spontaneous Release: >1Cr released from target cells incubated with medium alone.

o Maximum Release: >1Cr released from target cells lysed with a detergent.

T2 Cell Peptide Binding Assay

Objective: To determine the binding affinity of the G280-9 peptide to the HLA-A*0201 molecule.
Methodology:

e Cell Culture: T2 cells, which are deficient in TAP (transporter associated with antigen
processing) and have empty HLA-A*0201 molecules on their surface, are used.[11]

e Peptide Incubation: T2 cells are incubated with varying concentrations of the G280-9 peptide
overnight. This allows the peptide to bind to and stabilize the HLA-A*0201 molecules on the
cell surface.[12][13]

» Staining: The cells are then stained with a fluorescently labeled antibody that specifically
recognizes the stable peptide-HLA-A*0201 complex (e.g., BB7.2-FITC).[12][13]

e Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow
cytometry.

o Data Analysis: The mean fluorescence intensity (MFI) is plotted against the peptide
concentration. The concentration of peptide that results in half-maximal MFI is the EC50
value, which is a measure of binding affinity.

Flow Cytometry with Tetramer Staining
Objective: To directly visualize and quantify G280-9-specific CD8+ T cells.

Methodology:

e Cell Preparation: PBMCs are isolated from the patient's blood.
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e Staining: The cells are stained with a cocktail of fluorescently labeled antibodies, including:

o An antibody against CDS8 to identify CD8+ T cells.

o A G280-9/HLA-A0201 tetramer, which is a complex of four HLA-A0201 molecules, each
loaded with the G280-9 peptide, and conjugated to a fluorochrome. This tetramer will bind

specifically to the TCRs of G280-9-reactive CD8+ T cells.

o Antibodies against other cell surface markers can be included for further phenotyping.

o Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

o Gating Strategy: A specific gating strategy is employed to identify the population of interest.

This typically involves first gating on lymphocytes based on forward and side scatter, then on

single cells, then on live cells, and finally on CD8+ T cells. Within the CD8+ population, the

cells that are positive for the G280-9 tetramer are quantified.[14][15][16]

Gate on
PBMCs P Lymphocytes
(FSC vs SSC)

Gate on
Singlets

(FSC-Avs FSC-H)

Gate on
Live Cells

(Viability Dye)

\4

Click to download full resolution via product page

Gate on
Tetramer+
CD8+ T Cells

Caption: Gating strategy for identifying G280-9 specific T cells by flow cytometry.

Conclusion

The G280-9 peptide, derived from the melanoma-associated antigen gp100, is a well-

characterized HLA-A*0201-restricted epitope that has been instrumental in the development of

peptide-based cancer vaccines. Its ability to elicit a specific cytotoxic T lymphocyte response

against melanoma cells has been demonstrated in numerous preclinical and clinical studies.

The development of the higher-affinity G280-9V variant further enhances its therapeutic

potential. The experimental protocols detailed in this guide provide a framework for the

synthesis, evaluation, and application of this important immunotherapeutic agent. Continued
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research into optimizing peptide vaccine formulations and combination therapies holds promise

for improving outcomes for patients with melanoma and other cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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